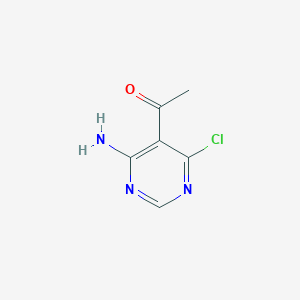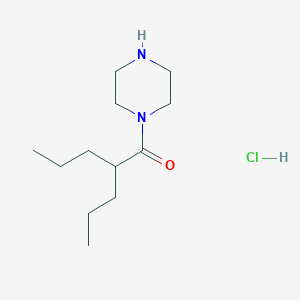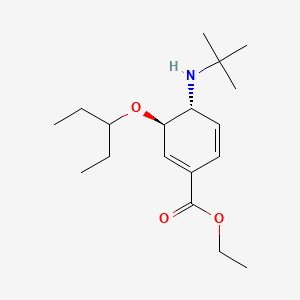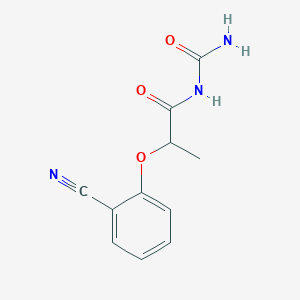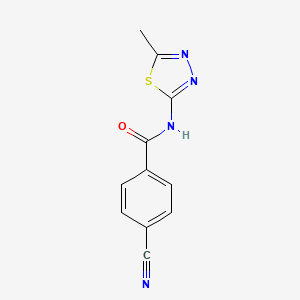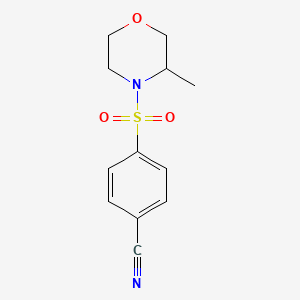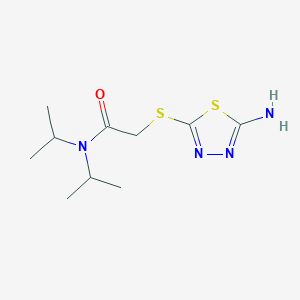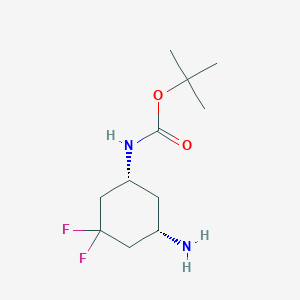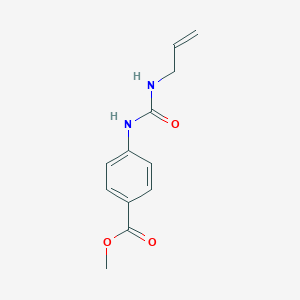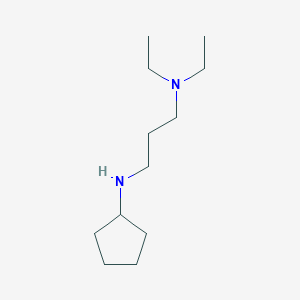
n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by its cyclopentyl group attached to a propane-1,3-diamine backbone, with two diethyl groups attached to the nitrogen atoms. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine typically involves the reaction of cyclopentylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures a consistent and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or alkylating agents; conditions depend on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1-benzyl-N3,n3-diethylpropane-1,3-diamine: Similar structure but with a benzyl group instead of a cyclopentyl group.
N1-cyclohexyl-N3,n3-diethylpropane-1,3-diamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H26N2 |
|---|---|
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
N-cyclopentyl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-3-14(4-2)11-7-10-13-12-8-5-6-9-12/h12-13H,3-11H2,1-2H3 |
Clé InChI |
KOVVWSCRCHWJPH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
